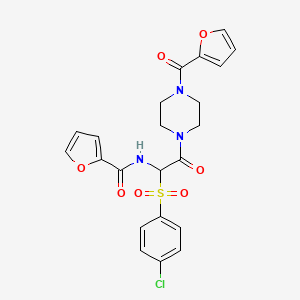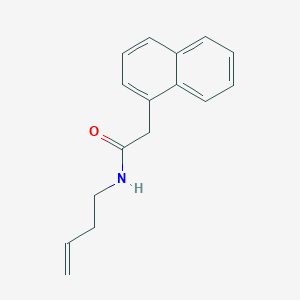
N-(But-3-en-1-yl)-2-(naphthalen-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(But-3-en-1-yl)-2-(naphthalen-1-yl)acetamide, also known as NBNA, is a chemical compound that has gained attention in the scientific community for its potential use in various applications.
作用機序
The mechanism of action of N-(But-3-en-1-yl)-2-(naphthalen-1-yl)acetamide is not fully understood. However, studies have suggested that this compound may exert its effects through the modulation of various signaling pathways involved in cell growth and survival. For example, this compound has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit cancer cell growth and induce apoptosis through the modulation of various signaling pathways. Similarly, this compound has been shown to inhibit the aggregation of amyloid-β peptides, which is a hallmark feature of Alzheimer's disease. Additionally, this compound has been shown to exhibit strong binding affinity towards metal ions such as copper and zinc, making it a potential candidate for metal ion detection and imaging.
実験室実験の利点と制限
One of the main advantages of N-(But-3-en-1-yl)-2-(naphthalen-1-yl)acetamide is its potential use in various scientific applications, including as a ligand for metal ions, as a fluorescent probe, and as a potential therapeutic agent for cancer and Alzheimer's disease. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of N-(But-3-en-1-yl)-2-(naphthalen-1-yl)acetamide. One potential direction is the further exploration of its potential use as a therapeutic agent for cancer and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways. Finally, the development of new synthesis methods for this compound that improve its solubility and yield could also be a promising direction for future research.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the scientific community for its potential use in various applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While further research is needed to fully understand the potential of this compound, its promising results suggest that it could be a valuable tool for various scientific applications.
合成法
The synthesis of N-(But-3-en-1-yl)-2-(naphthalen-1-yl)acetamide involves the reaction of 2-naphthoic acid with but-3-en-1-amine, followed by the addition of acetic anhydride. This process results in the formation of this compound as a white solid with a melting point of 92-94°C.
科学的研究の応用
N-(But-3-en-1-yl)-2-(naphthalen-1-yl)acetamide has been studied for its potential use in various scientific applications, including as a ligand for metal ions, as a fluorescent probe, and as a potential therapeutic agent for cancer and Alzheimer's disease. This compound has been shown to exhibit strong binding affinity towards metal ions such as copper and zinc, making it a potential candidate for metal ion detection and imaging. Additionally, this compound has been used as a fluorescent probe for the detection of reactive oxygen species in cells. In cancer research, this compound has shown promising results as a potential therapeutic agent, with studies demonstrating its ability to inhibit cancer cell growth and induce apoptosis. Similarly, this compound has been studied for its potential use in the treatment of Alzheimer's disease, with studies showing its ability to inhibit the aggregation of amyloid-β peptides.
特性
IUPAC Name |
N-but-3-enyl-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-2-3-11-17-16(18)12-14-9-6-8-13-7-4-5-10-15(13)14/h2,4-10H,1,3,11-12H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHUFRKEVODYPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCNC(=O)CC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
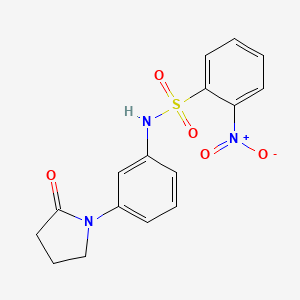
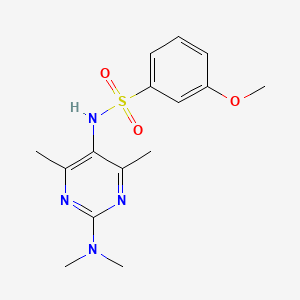
![2-[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2716795.png)
![1-(2-chlorophenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2716796.png)

![methyl 2-{[(3-formyl-2-methyl-1H-indol-1-yl)acetyl]amino}benzoate](/img/structure/B2716801.png)
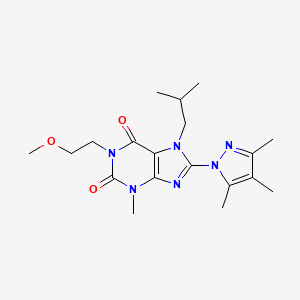
![N-methyl-3-(4-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide](/img/structure/B2716803.png)
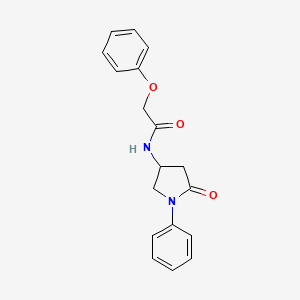
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-one](/img/structure/B2716809.png)
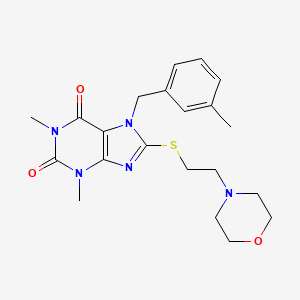
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2716813.png)
![6-Tert-butyl-2-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2716814.png)
